molecular formula C10H5F3O6 B7779507 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid

2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid

Cat. No.: B7779507
M. Wt: 278.14 g/mol
InChI Key: LHFUMIDKTKEPKS-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C10H5F3O6. It is a derivative of benzene, where three carboxylic acid groups and one trifluoromethyl group are attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid involves scaling up the laboratory synthesis methods. Large-scale reactors and precise control of reaction parameters are essential to achieve consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid groups facilitate binding to proteins and enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3,5-tricarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-Fluoro-1,3,5-benzene-tricarboxylic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in stability and reactivity.

    1,3,5-Tris(trifluoromethyl)benzene: Has three trifluoromethyl groups, significantly altering its chemical behavior compared to 2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and carboxylic acid groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to form complex structures, making it valuable for various applications.

Properties

IUPAC Name

2-(trifluoromethyl)benzene-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O6/c11-10(12,13)6-4(8(16)17)1-3(7(14)15)2-5(6)9(18)19/h1-2H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFUMIDKTKEPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(F)(F)F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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